

what is tyrphostin AG1024

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An In-depth Technical Guide to Tyrphostin AG1024

Abstract

Tyrphostin AG1024 is a synthetically derived small molecule belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1] Primarily recognized as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), AG1024 demonstrates a competitive and reversible mechanism of action.[2][3][4] It exhibits a significantly higher affinity for IGF-1R compared to the structurally homologous Insulin Receptor (IR), making it a valuable tool for distinguishing the signaling pathways of these two receptors.[1] AG1024 has been shown to inhibit hormone-stimulated cell proliferation, induce apoptosis, and modulate signaling pathways critical to cancer progression, such as the PI3K/Akt and MAPK/ERK pathways. Its anti-proliferative and pro-apoptotic effects have been documented in various cancer cell lines, including breast cancer, melanoma, and chronic myelogenous leukemia (CML), even in cells resistant to other tyrosine kinase inhibitors like STI571. This guide provides a comprehensive overview of the technical details of Tyrphostin AG1024, including its mechanism of action, quantitative biological data, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties



Property	Value	
Chemical Name	2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile	
Synonyms	Tyrphostin AG 1024, AGS 200	
Molecular Formula	C14H13BrN2O	
Molecular Weight	305.17 g/mol	
CAS Number	65678-07-1	
Appearance	Lyophilized solid	
Solubility	Insoluble in water. Soluble in DMSO (≥50 mg/mL), Ethanol (≥11.23 mg/mL).	
Storage	Stock solutions can be stored at -20°C for several months. Lyophilized powder should be stored at -20°C and is stable for at least two years.	

Mechanism of Action

Tyrphostin **AG1024** functions as a selective inhibitor of the IGF-1 receptor tyrosine kinase. Its primary mechanism involves competitively blocking the ATP-binding site within the kinase domain of the IGF-1R β -subunit. This action prevents the ligand-stimulated autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades. While it is most potent against IGF-1R, it also inhibits the insulin receptor (IR), but at significantly higher concentrations. This differential inhibition allows for the specific investigation of IGF-1R-mediated signaling.

Beyond its primary targets, AG1024 has demonstrated broader effects on cellular signaling:

PI3K/Akt Pathway: By inhibiting IGF-1R, AG1024 effectively downregulates the
phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival
and proliferation. This leads to decreased phosphorylation of Akt (P-Akt).



- MAPK/ERK Pathway: The inhibitor has been shown to block the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.
- Bcr-Abl Signaling: In the context of Chronic Myelogenous Leukemia (CML), AG1024 can
 down-regulate the expression of the Bcr-Abl fusion protein, a constitutively active tyrosine
 kinase central to CML pathogenesis. This effect is notable even in cells resistant to the BcrAbl inhibitor STI571.
- JAK1 Proteolysis: Recent studies have revealed an IR/IGF-1R-independent mechanism
 where AG1024 can induce the proteasomal degradation of Janus kinase 1 (JAK1). This
 occurs through the activation of the Ndfip1/2-Itch E3 ligase pathway.

Quantitative Biological Data

The inhibitory activity of Tyrphostin **AG1024** has been quantified across various cellular models and assays. The half-maximal inhibitory concentration (IC_{50}) values are summarized below.

Table 1: Receptor Kinase Inhibition

Target	Assay	System	IC₅₀ Value (µM)	Reference
IGF-1R	Autophosphoryla tion	NIH-3T3 cells	7	
Insulin Receptor (IR)	Autophosphoryla tion	NIH-3T3 cells	57	
IGF-1R	Tyrosine Kinase Activity (TKA) towards exogenous substrate	In vitro	18	
Insulin Receptor (IR)	Tyrosine Kinase Activity (TKA) towards exogenous substrate	In vitro	80	



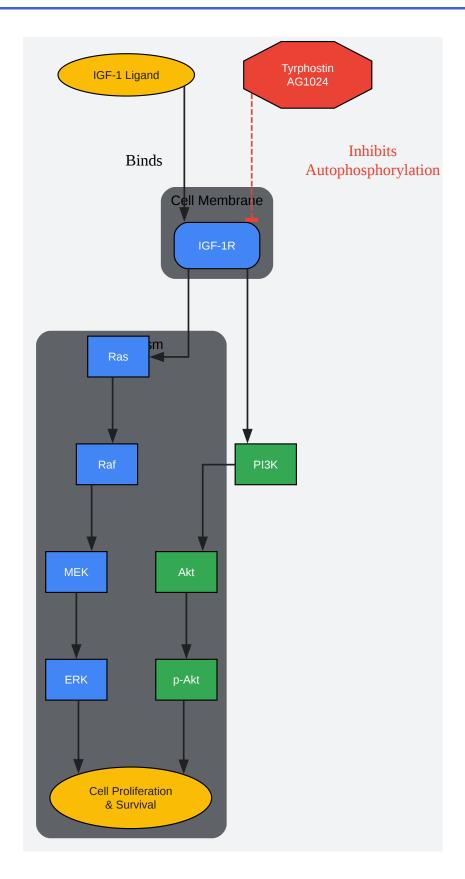
Table 2: Inhibition of Cellular Proliferation

Cell Line	Context	IC50 Value	Reference
NIH-3T3 (IGF-1R overexpressing)	IGF-1 Stimulated	0.4 μΜ	
NIH-3T3 (Insulin R overexpressing)	Insulin Stimulated	0.1 μΜ	
Melanoma Cells	Serum-free conditions	<50 nM	
MDA-MB-468 (Breast Cancer)	Cell Proliferation	3.5 μΜ	
MCF-7 (Breast Cancer)	Cell Proliferation	3.5 μΜ	
MDA-MB-231 (Breast Cancer)	Cell Proliferation	4.5 μΜ	_
SK-BR-3 (Breast Cancer)	Cell Proliferation	2.5 μΜ	_

Key Signaling Pathways and Visualizations

The following diagrams illustrate the principal signaling pathways modulated by Tyrphostin **AG1024**.

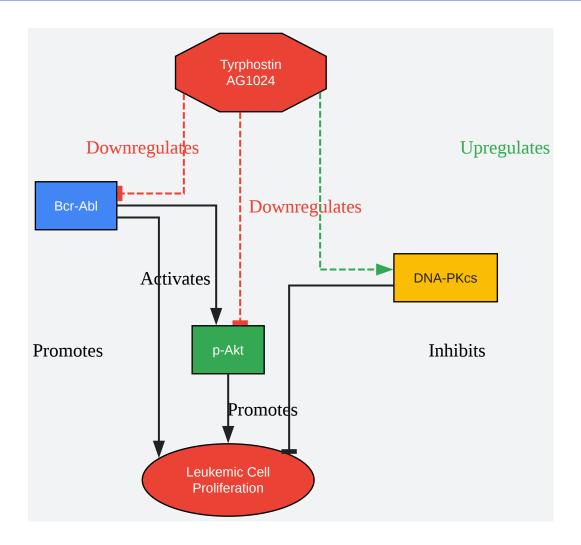




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Figure 1: Inhibition of the IGF-1R signaling pathway by Tyrphostin AG1024.

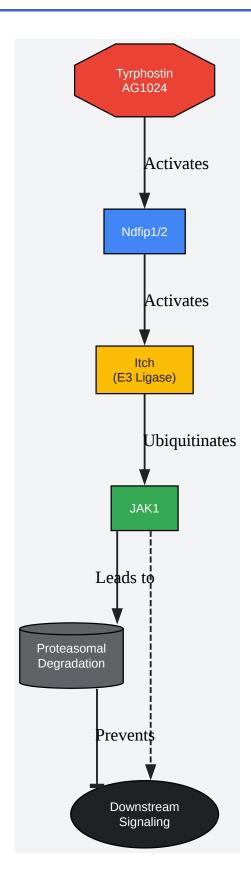




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Figure 2: AG1024 action on Bcr-Abl, P-Akt, and DNA-PKcs in CML cells.





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Figure 3: AG1024-induced JAK1 proteolysis via the Ndfip1/2-Itch pathway.



Detailed Experimental Protocols Cell Proliferation Assay (MTT-Based)

This protocol is adapted from methodologies used to assess the effect of **AG1024** on the proliferation of cells overexpressing IGF-1R or IR.

- Cell Plating: Seed NIH-3T3 cells overexpressing the target receptor (or other cell lines of interest) in 96-well plates at a density of 2,000-5,000 cells per well. Maintain overnight in complete medium (e.g., DMEM with 10% FBS).
- Starvation and Treatment: Replace the medium with DMEM containing 1% FBS. Add IGF-1 or insulin to a final concentration of 10 nM. Add Tyrphostin AG1024 at various concentrations (e.g., a serial dilution from 0.01 μM to 100 μM). Include appropriate vehicle controls (e.g., DMSO).
- Incubation: Incubate the plates for up to 120 hours (5 days). Replace the medium with fresh treatment medium every 48 hours.
- MTT Addition: At the desired time point, aspirate the medium and add 100 μL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Formazan Solubilization: Incubate for 4 hours at 37°C. Lyse the cells and solubilize the formazan crystals by adding 100 μL of a solubilizing agent (e.g., isoamylic alcohol or acidified isopropanol) and shaking for 20 minutes.
- Data Acquisition: Read the absorbance on an ELISA plate reader at a wavelength of 570 nm (with a reference wavelength of 690 nm).
- Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value by plotting the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol describes the evaluation of apoptosis in MCF-7 cells treated with AG1024.

Cell Treatment: Plate MCF-7 cells and treat with the desired concentration of AG1024 (e.g., 10 μM) for 24, 48, or 72 hours. For combination studies, cells can be co-treated with another



agent, such as ionizing radiation (e.g., 10 Gy).

- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS.
- Apoptosis Staining: Use a commercial apoptosis detection kit, such as one based on Annexin V-FITC and Propidium Iodide (PI) staining, or a TUNEL-based assay.
 - For TUNEL (as described in a related study): Fix cells, wash with PBS, and suspend in TdT buffer with TdT enzyme and Dig-dUTP for 60 minutes.
 - Suspend cells in a blocking solution with an anti-Dig-Fluorescein antibody for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of apoptotic cells (e.g., Annexin V positive, PI negative for early apoptosis) in each treatment group.

In Vivo Tumor Xenograft Study

This protocol is based on studies using nude mice to evaluate the anti-tumor efficacy of **AG1024**.

- Animal Model: Use female nude mice.
- Cell Implantation: Subcutaneously implant 1 x 10⁶ Ba/F3-p210 cells (or other tumor cells) suspended in 0.1 mL of PBS into the right flank of each mouse.
- Treatment Initiation: After tumors become palpable (e.g., 6 days post-implantation),
 randomize the mice into control and treatment groups.
- Drug Administration: Administer Tyrphostin AG1024 via intraperitoneal (i.p.) injection. A typical dose is 30 μg in 100 μL per mouse, administered once daily for 10-14 days. The control group receives injections of the vehicle (e.g., 100 μL PBS).
- Tumor Measurement: Monitor the mice daily for tumor growth and signs of toxicity. Measure the tumor dimensions (length and width) with calipers.



Data Analysis: Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
 Plot the mean tumor volume over time for each group to assess the treatment effect.

Conclusion

Tyrphostin **AG1024** is a well-characterized and specific inhibitor of the IGF-1 receptor, with demonstrated efficacy in preclinical models of cancer and other diseases. Its ability to selectively target IGF-1R over the insulin receptor provides a refined tool for dissecting the distinct roles of these homologous pathways. Furthermore, its documented effects on other critical signaling nodes like Bcr-Abl and JAK1 highlight its potential for broader therapeutic applications, particularly in overcoming resistance to targeted therapies. The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to effectively utilize Tyrphostin **AG1024** in their investigations into cell signaling, cancer biology, and novel therapeutic strategies.

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